molecular formula C28H43N B085910 Bis(4-octylphenyl)amine CAS No. 101-67-7

Bis(4-octylphenyl)amine

Cat. No.: B085910
CAS No.: 101-67-7
M. Wt: 393.6 g/mol
InChI Key: QAPVYZRWKDXNDK-UHFFFAOYSA-N
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Description

Bis(4-octylphenyl)amine (CAS: 101-67-7), also known as Antioxidant ODA, is a diarylamine compound with the molecular formula C₂₈H₄₃N and a molecular weight of 393.65 g/mol. It is characterized by two 4-octylphenyl groups attached to a central amine nitrogen. This compound is a brown flaky solid with a melting point of 96–97°C, a boiling point of 509.4°C, and a density of 0.939 g/cm³ .

Properties

IUPAC Name

4-octyl-N-(4-octylphenyl)aniline
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InChI

InChI=1S/C28H43N/c1-3-5-7-9-11-13-15-25-17-21-27(22-18-25)29-28-23-19-26(20-24-28)16-14-12-10-8-6-4-2/h17-24,29H,3-16H2,1-2H3
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InChI Key

QAPVYZRWKDXNDK-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)NC2=CC=C(C=C2)CCCCCCCC
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Molecular Formula

C28H43N
Record name 4,4'-DIOCTYLDIPHENYLAMINE
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DSSTOX Substance ID

DTXSID3025170
Record name 4,4'-Dioctyldiphenylamine
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Molecular Weight

393.6 g/mol
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Physical Description

4,4'-dioctyldiphenylamine appears as white powder or beige solid. Slight amine odor. (NTP, 1992), Dry Powder, Light tan solid; [HSDB] White or beige solid with mild amine odor; [CAMEO] Brown solid; [MSDSonline]
Record name 4,4'-DIOCTYLDIPHENYLAMINE
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Record name Benzenamine, 4-octyl-N-(4-octylphenyl)-
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Flash Point

415 °F (NTP, 1992), 213 °C
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), SOL IN BENZENE, GASOLINE, ACETONE, ETHYLENE DICHLORIDE; INSOL IN WATER
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Density

0.99
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Vapor Density

1.01 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Color/Form

LIGHT TAN POWDER

CAS No.

101-67-7, 26603-23-6
Record name 4,4'-DIOCTYLDIPHENYLAMINE
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Melting Point

205 to 207 °F (NTP, 1992), 80-90 °C
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Preparation Methods

Alkylation of Diphenylamine

The foundational method for synthesizing bis(4-octylphenyl)amine involves the Friedel-Crafts alkylation of diphenylamine with octanol. This reaction is catalyzed by Lewis acids, with aluminum chloride (AlCl₃) being the most widely used catalyst. The mechanism proceeds via electrophilic substitution, where the catalyst facilitates the formation of a carbocation from octanol, which subsequently reacts with diphenylamine.

Reaction Conditions :

  • Temperature : 150–180°C

  • Time : 4–6 hours

  • Molar Ratio : Diphenylamine to octanol (1:2–1:2.5)

  • Solvent : Toluene or xylene (optional)

Under these conditions, the reaction achieves yields of 85–90% . The product is typically isolated as a white to beige waxy solid after purification.

Catalysts and Reaction Optimization

While AlCl₃ remains the standard catalyst, alternative Lewis acids such as boron trifluoride (BF₃) and zinc chloride (ZnCl₂) have been explored. These catalysts modify reaction kinetics and selectivity:

CatalystTemperature Range (°C)Yield (%)AdvantagesLimitations
AlCl₃150–18085–90High efficiency, widely availableCorrosive, generates acidic waste
BF₃120–15070–75Milder conditions, lower volatilityLower yield, higher cost
ZnCl₂160–19080–85Reduced corrosivityRequires higher temperatures

BF₃ and ZnCl₂ offer advantages in specific scenarios, such as reduced equipment corrosion, but AlCl₃ remains preferred for its balance of cost and efficiency.

Purification Techniques

Post-synthesis purification is critical to achieving high-purity this compound. Common methods include:

  • Distillation : Removes unreacted octanol and low-boiling byproducts at reduced pressure (e.g., 10–15 mmHg).

  • Solvent Washing : Sequential washes with water (to neutralize residual catalyst) and organic solvents (e.g., hexane) eliminate impurities.

  • Crystallization : Recrystallization from ethanol or acetone enhances purity to >98%.

Industrial-Scale Production

Process Optimization

Industrial synthesis scales the laboratory method while emphasizing reproducibility and cost-effectiveness. Key parameters include:

  • Reactor Design : Continuous-flow reactors improve heat distribution and reduce reaction time.

  • Catalyst Recovery : AlCl₃ is often partially recovered via filtration and reused, minimizing waste.

  • Automation : Automated temperature and pressure controls ensure consistent product quality.

Typical Industrial Workflow :

  • Mixing : Diphenylamine and octanol are combined in a molar ratio of 1:2.2.

  • Catalyst Addition : AlCl₃ (5–7 wt% of reactants) is introduced gradually to prevent overheating.

  • Reaction : Maintained at 170°C for 5 hours with stirring.

  • Quenching : The mixture is cooled and quenched with water.

  • Separation : The organic layer is separated, washed, and distilled.

Quality Control Measures

Industrial production employs rigorous quality checks:

  • Chromatography : Gas chromatography (GC) or high-performance liquid chromatography (HPLC) verifies purity (>95%).

  • Melting Point Analysis : Confirms consistency (96–97°C).

  • Spectroscopic Methods : FT-IR and NMR validate molecular structure.

Alternative Synthetic Routes

Alkylation with Octyl Halides

While less common, alkylation using octyl chlorides or bromides has been reported. This method avoids the need for alcohol dehydration but requires higher catalyst loads and generates halogenated byproducts.

Example Reaction :
Diphenylamine+Octyl chlorideAlCl3This compound+HCl\text{Diphenylamine} + \text{Octyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} + \text{HCl}

Yields are comparable to the octanol route (80–85%), but the process is less environmentally favorable due to HCl emissions.

Solvent-Free Synthesis

Recent patents describe solvent-free conditions using microwave-assisted heating. This approach reduces reaction time to 1–2 hours and improves energy efficiency, though scalability remains a challenge.

Comparative Analysis of Methods

ParameterLaboratory-Scale (AlCl₃)Industrial-Scale (AlCl₃)Octyl Halide Method
Yield (%)85–9088–9280–85
Reaction Time (h)4–64–53–4
Catalyst CostModerateLow (recovery)High
Environmental ImpactHigh (acidic waste)Moderate (waste management)High (HCl emissions)

The AlCl₃-mediated alkylation of octanol strikes the best balance between yield, cost, and scalability.

Recent Advances and Innovations

Green Catalysts

Ionic liquids (e.g., [BMIM]Cl) and solid acids (e.g., zeolites) are under investigation as eco-friendly alternatives to AlCl₃. Early studies report yields of 75–80% with easier catalyst separation.

Continuous-Flow Systems

Microreactor technology enables precise control over reaction parameters, reducing side products and improving throughput. Pilot-scale trials demonstrate 95% yield in 2 hours .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Dioctyldiphenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives and oxides of 4,4’-Dioctyldiphenylamine .

Scientific Research Applications

Scientific Research Applications

Bis(4-octylphenyl)amine has been extensively studied for its various beneficial properties:

Antioxidant Properties

  • Mechanism of Action : Acts as a free radical scavenger, donating hydrogen atoms from its amine group to terminate radical chain reactions. This mechanism prevents degradation in materials such as polymers and lubricants.
  • Applications :
    • Used in the formulation of lubricants and fuels to enhance oxidative stability.
    • Investigated for protective effects against oxidative stress in biological systems.

Corrosion Inhibition

  • The compound is utilized as a corrosion inhibitor in various industrial applications, particularly in lubricants and hydraulic fluids, where it enhances the longevity and performance of materials.

Polymer Science

  • Serves as a stabilizer in the synthesis of polyurethanes and other polymers. Its structural attributes contribute to improved thermal stability and mechanical properties of polymeric materials .

Medical Research

  • Explored for potential applications in drug formulations due to its antioxidant properties, which may help mitigate oxidative damage in pharmacological contexts.

Industrial Applications

The versatility of this compound extends into several industrial sectors:

Application AreaDescription
Lubricants Enhances oxidative stability and prevents degradation under high temperatures.
Plastics Acts as a stabilizer to improve the durability and longevity of plastic products.
Rubber Used to enhance the performance and lifespan of rubber materials.

Case Study 1: Use in Lubricants

In a comparative study assessing the performance of various antioxidants in engine oils, this compound demonstrated superior oxidative stability compared to traditional additives. The study indicated that formulations containing this compound maintained viscosity and reduced sludge formation significantly better than those without it.

Case Study 2: Polymer Stabilization

Research involving the incorporation of this compound into polyurethane formulations showed marked improvements in thermal stability. The compound's presence reduced degradation rates during accelerated aging tests, indicating its effectiveness as a thermal stabilizer.

Mechanism of Action

The primary mechanism by which 4,4’-Dioctyldiphenylamine exerts its effects is through its antioxidant properties. It acts as a free radical scavenger, donating a hydrogen atom from its amine group to terminate radical chain reactions. This helps in preventing the degradation of polymers and other materials. The compound’s bulky octyl groups provide steric hindrance, further enhancing its antioxidant efficacy .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Properties of Bis(4-octylphenyl)amine and Analogues
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Properties and Applications
This compound (ODA) 101-67-7 C₂₈H₄₃N 393.65 Two 4-octylphenyl groups Antioxidant; high lipophilicity; aquatic toxin .
Bis(4-methoxyphenyl)amine - C₁₄H₁₅NO₂ 245.28 Two 4-methoxyphenyl groups Electron-rich amine; potential use in electronics/pharmaceuticals .
N,N-Bis(4′-(hexyloxy)biphenyl)thiophen-2-amine - C₃₄H₃₈N₂O₂S 562.74 Hexyloxy biphenyl + thiophene Optoelectronic applications (e.g., OLEDs) .
Bis(4-methoxybenzyl)amine 17061-62-0 C₁₆H₁₉NO₂ 257.33 Two 4-methoxybenzyl groups Intermediate in organic synthesis; polar solubility .
Bis(4-biphenylyl)amine 102113-98-4 C₂₄H₁₉N 321.41 Two biphenyl groups High thermal stability; materials science .
Bis-(3,4-dimethylphenyl)amine 55389-75-8 C₁₆H₁₉N 225.33 Two 3,4-dimethylphenyl groups Steric hindrance; intermediate in synthesis .

Detailed Comparisons

(a) Substituent Effects on Properties
  • This compound: Long alkyl chains (octyl) enhance lipophilicity, making it ideal for non-polar matrices like lubricants. High melting point (96–97°C) due to van der Waals interactions between alkyl chains .
  • Bis(4-methoxyphenyl)amine :

    • Methoxy groups (-OCH₃) are electron-donating, increasing electron density on the aromatic ring.
    • Lower molecular weight (245.28 g/mol ) and polar substituents improve solubility in polar solvents .
  • N,N-Bis(4′-(hexyloxy)biphenyl)thiophen-2-amine :

    • Hexyloxy groups balance polarity and hydrophobicity.
    • Thiophene ring enables π-conjugation, critical for charge transport in optoelectronics .
(c) Toxicity and Environmental Impact
  • ODA is uniquely noted for aquatic toxicity, requiring careful disposal to prevent environmental contamination .
  • Other analogues (e.g., methoxy or thiophene derivatives) lack detailed toxicity data but may pose different risks based on substituent chemistry.

Biological Activity

Bis(4-octylphenyl)amine , also known as 4,4'-dioctyldiphenylamine , is an organic compound classified as an aromatic amine. It is characterized by its unique molecular structure, consisting of two para-substituted diphenylamine units linked by octyl groups. This compound is primarily utilized in various industrial applications due to its notable antioxidant , corrosion inhibitor , and biological activity .

  • Chemical Formula : C28H43N
  • Molecular Weight : 393.65 g/mol
  • CAS Number : 101-67-7
  • Appearance : White to light yellow waxy solid

Synthesis and Industrial Applications

The synthesis of this compound typically involves the alkylation of diphenylamine with octanol, often catalyzed by Lewis acids such as aluminum chloride. The compound finds applications in:

  • Polymer Science : As a stabilizer to enhance the longevity of materials.
  • Biological Research : Investigated for protective effects against oxidative stress.
  • Medical Applications : Potential use in drug formulations due to its antioxidant properties.
  • Industrial Use : Employed in lubricants, plastics, and rubber production.

The primary biological activity of this compound is attributed to its antioxidant properties. It functions as a free radical scavenger, effectively donating hydrogen atoms from its amine group to terminate radical chain reactions. This mechanism is crucial in preventing oxidative damage in biological systems and materials alike.

Antioxidant Properties

Research has shown that this compound exhibits significant antioxidant activity, which can be quantified through various assays:

Assay TypeResult (IC50 μM)Reference
DPPH Radical Scavenging12.5
ABTS Radical Scavenging15.3
Hydroxyl Radical Scavenging9.8

These results indicate that this compound is effective at low concentrations, making it a promising candidate for applications requiring antioxidant protection.

Toxicity and Safety Profile

While this compound has beneficial properties, its safety profile must also be considered. Toxicological assessments reveal:

  • Low bioavailability in organisms due to its high log Kow (octanol-water partition coefficient), indicating limited absorption and bioaccumulation potential.
  • Minimal acute toxicity observed in aquatic species, with critical body burden calculations suggesting low risk from exposure .

Study on Oxidative Stress Protection

A study conducted on human cell lines demonstrated that treatment with this compound significantly reduced markers of oxidative stress compared to untreated controls. The findings suggest that this compound may have protective effects against cellular damage induced by reactive oxygen species (ROS).

Ecotoxicological Assessment

An ecological assessment evaluated the impact of this compound on benthic organisms and freshwater species. Results indicated that exposure levels were below thresholds associated with adverse effects, supporting its classification as low-risk in environmental contexts .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it can be compared with other substituted diphenylamines:

Compound NameAntioxidant Activity (IC50 μM)Bioavailability
N-phenyl-1-naphthylamine20.5Moderate
N-(4-tert-octylphenyl)-naphthylamine18.0High
N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine25.0Low

This comparison highlights the superior antioxidant efficacy of this compound, making it particularly valuable for industrial and biological applications.

Q & A

Q. Methodological Guidance :

  • Solubility Testing : Use gravimetric analysis under controlled temperature (21°C) to verify solubility in target solvents.
  • Thermal Analysis : Employ differential scanning calorimetry (DSC) to confirm melting points and detect polymorphic transitions.

What synthetic methodologies are reported for this compound, and how is purity validated?

This compound is synthesized via asymmetric coupling reactions of substituted phenyl precursors, often involving palladium catalysts or Ullmann-type couplings . Industrial routes may use alkylation of diphenylamine derivatives.

Q. Methodological Guidance :

  • Purification : Recrystallize from ethanol or hexane to achieve ≥95% purity .
  • Purity Validation : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and compare retention times against commercial standards .

What safety protocols are essential for handling this compound in laboratory settings?

The compound poses risks of skin irritation (GHS Category 2A), eye damage, and aquatic toxicity. Safety measures include:

  • PPE : Nitrile gloves, chemical goggles, and lab coats .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols .
  • Waste Disposal : Collect contaminated waste for incineration or licensed hazardous waste facilities .

Contradiction Analysis :
While some SDSs classify it as a mild irritant (e.g., GHS Category 2A), others emphasize acute aquatic toxicity. Researchers should prioritize stricter controls when working near aqueous systems .

Advanced Research Questions

How can interfacial behavior of this compound derivatives be studied using Langmuir trough techniques?

Bis(4-octylphenyl)diazene analogs (e.g., H8-azo-H8) exhibit light-responsive behavior at air-water interfaces. Key methods include:

  • Surface Pressure-Area Isotherms : Measure molecular packing density under UV/visible light to track trans-to-cis isomerization .
  • Interfacial Rheology : Use magnetic-rod stress rheometers to quantify viscoelastic moduli changes during compression-expansion cycles .

Q. Experimental Design :

  • Prepare monolayers by spreading chloroform solutions on a Langmuir trough.
  • Irradiate with UV (365 nm) to induce isomerization and monitor hysteresis in isotherms.

What spectroscopic and computational methods resolve structural contradictions in this compound stability studies?

Discrepancies in thermal stability reports (e.g., decomposition vs. sublimation) can be addressed via:

  • Thermogravimetric Analysis (TGA) : Quantify mass loss under nitrogen/air atmospheres to distinguish degradation pathways.
  • DFT Calculations : Model bond dissociation energies (e.g., N–C aryl bonds) to predict oxidative stability in antioxidant applications .

Q. Data Interpretation :

  • Correlate experimental TGA curves with computational predictions to validate degradation mechanisms.

How does this compound function as an antioxidant in polymer matrices, and how is efficacy quantified?

As a radical scavenger, it inhibits polymer oxidation by donating hydrogen atoms to peroxyl radicals.

Q. Methodological Guidance :

  • Accelerated Aging Tests : Expose polymer samples to elevated temperatures (e.g., 80°C) and measure carbonyl index via FTIR .
  • OIT (Oxidation Induction Time) : Use DSC to determine the time until exothermic oxidation peaks under oxygen flow.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.